molecular formula C5H12ClN3 B2561800 5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride CAS No. 1314911-69-7

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride

Cat. No.: B2561800
CAS No.: 1314911-69-7
M. Wt: 149.62
InChI Key: QTFVHGKLPDHRSZ-UHFFFAOYSA-N
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Description

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride is a chemical compound with the molecular formula C5H12ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2,4-diaminopyrimidine with hydrochloric acid, leading to the formation of the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of N-substituted pyrimidine derivatives .

Scientific Research Applications

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.

    Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.

Uniqueness

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.ClH/c1-4-2-7-5(6)8-3-4;/h4H,2-3H2,1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFVHGKLPDHRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=NC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution containing 6.7 g (41.6 mmol) of 2-methyl-1,3-propandiamine hydrochloride (Tetrahedron (1994) 50(29), 8617–8632) in 50 ml of methanol was added 83 ml of a solution of sodium methylate in methanol (1 mmol/ml) and the resulting mixture treated with 3.97 g (41.6 mmol) of guanidine hydrochloride. The reaction mixture was heated at 140° C. for 3 h.
Name
2-methyl-1,3-propandiamine hydrochloride
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
83 mL
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.97 g
Type
reactant
Reaction Step Three

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